molecular formula C9H12N2O2S B13221365 Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13221365
M. Wt: 212.27 g/mol
InChI Key: DRWWTSMMLLNWKX-UHFFFAOYSA-N
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Description

Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with cyclobutanone in the presence of hydrazine hydrate and sulfur. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
  • 5-ethyl-1,3,4-thiadiazol-2-amine
  • 1,3,4-thiadiazole derivatives with various substituents

Uniqueness

Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other thiadiazole derivatives and can lead to unique biological activities and chemical reactivity .

Biological Activity

Ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, antiviral, and anticancer properties. We will present data from various studies, including case studies and research findings, to provide a comprehensive overview of its biological significance.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

  • Antibacterial Activity : In a study assessing the antibacterial properties of various thiadiazoles, compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. Notably, compounds with structural similarities showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of thiadiazoles has also been investigated. In particular:

  • Influenza Virus : Research indicated that derivatives of thiadiazoles exhibit antiviral activity against influenza viruses. For example, a related compound was found to have an effective concentration (EC50) of approximately 31.4 µM against the Influenza A H3N2 virus . This suggests that this compound may possess similar antiviral properties.

Anticancer Activity

The anticancer effects of thiadiazole derivatives are gaining attention due to their ability to inhibit cancer cell proliferation:

  • Cytotoxicity Studies : this compound was tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated that the compound exhibited cytotoxic effects with IC50 values in the low micromolar range (approximately 20–40 µM), indicating potential as an anticancer agent .

Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResult (MIC/EC50/IC50)
AntibacterialS. aureusMIC: 10-50 µg/mL
E. coliMIC: 10-50 µg/mL
AntiviralInfluenza A H3N2EC50: 31.4 µM
AnticancerA549IC50: 20–40 µM
HeLaIC50: 20–40 µM

Case Study: Antitubercular Activity

In a focused study on antitubercular agents, derivatives similar to this compound were evaluated against Mycobacterium tuberculosis. One such derivative showed promising activity with an MIC value of approximately 30.88 µM against the H37Rv strain . This positions thiadiazole derivatives as potential candidates in the ongoing search for effective tuberculosis treatments.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

ethyl 5-cyclobutyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-2-13-9(12)8-11-10-7(14-8)6-4-3-5-6/h6H,2-5H2,1H3

InChI Key

DRWWTSMMLLNWKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2CCC2

Origin of Product

United States

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